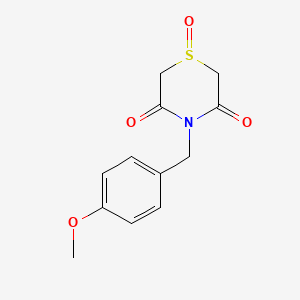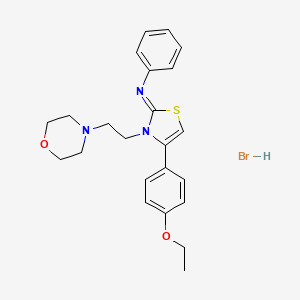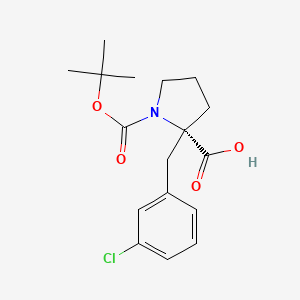
1-(7-Bromchinolin-4-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromoquinolin-4-YL)ethanone is a chemical compound with the molecular formula C11H8BrNO and a molecular weight of 250.095 g/mol. It features a quinoline ring substituted with a bromine atom at the 7th position and an ethanone group at the 4th position. This compound is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use.
Wissenschaftliche Forschungsanwendungen
1-(7-Bromoquinolin-4-YL)ethanone has several scientific research applications:
Medicinal Chemistry: The quinoline ring is a common scaffold in bioactive molecules, including antimalarial drugs, anti-cancer agents, and anticonvulsants.
Material Science:
Biological Studies: The compound can be used as a probe or intermediate in the synthesis of biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromoquinolin-4-YL)ethanone typically involves the bromination of quinoline derivatives. One common method includes the bromination of 4-quinolinone using N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for 1-(7-Bromoquinolin-4-YL)ethanone are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Bromoquinolin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of 1-(7-bromoquinolin-4-yl)carboxylic acid.
Reduction: Formation of 1-(7-bromoquinolin-4-yl)ethanol.
Wirkmechanismus
The mechanism of action of 1-(7-Bromoquinolin-4-YL)ethanone is primarily related to its ability to interact with biological targets through its quinoline ring and bromine substituent. The quinoline ring can intercalate with DNA, while the bromine atom can participate in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(7-Chloroquinolin-4-YL)ethanone
- 1-(7-Fluoroquinolin-4-YL)ethanone
- 1-(7-Iodoquinolin-4-YL)ethanone
Uniqueness
1-(7-Bromoquinolin-4-YL)ethanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to other halogenated quinoline derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Eigenschaften
IUPAC Name |
1-(7-bromoquinolin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)9-4-5-13-11-6-8(12)2-3-10(9)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXXHGSCUIJZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=CC2=NC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2573820.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)
![5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2573826.png)
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2573828.png)
![3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2573829.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)
![2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)

![4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2573836.png)



